Adamantan-1-ylmethanesulfonamide
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Overview
Description
Adamantan-1-ylmethanesulfonamide is a chemical compound with the molecular formula C11H19NO2S. It is derived from adamantane, a tricyclic hydrocarbon known for its stability and unique cage-like structure. The incorporation of the adamantane moiety into various compounds often enhances their lipophilicity, stability, and biological activity.
Mechanism of Action
Target of Action
Adamantan-1-ylmethanesulfonamide is a derivative of adamantane . Adamantane is known to target the Camphor 5-monooxygenase in Pseudomonas putida . .
Mode of Action
Adamantane and its derivatives are known for their unique cage-like, three-dimensional structure that allows them to interact with various biological targets in a unique manner .
Biochemical Pathways
The regulation of metabolic pathways is a complex process that involves exquisite mechanisms to control the flux of metabolites and ensure that the output of the pathways meets biological demand .
Pharmacokinetics
The compound is a white powder at room temperature, indicating that it may have solid-state stability .
Result of Action
The compound’s adamantane core may confer rigidity and stress-free properties, which could influence its interactions with biological targets .
Action Environment
The compound’s adamantane core may confer stability under various environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high reactivity, which offers extensive opportunities for its utilization as a starting material for the synthesis of various functional derivatives .
Cellular Effects
Related compounds have shown potential anticancer activity .
Molecular Mechanism
The adamantane moiety is known to be involved in various chemical and catalytic transformations .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave irradiation conditions in a one-pot reaction .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Adamantan-1-ylmethanesulfonamide in animal models. Related compounds have shown dose-dependent effects in reducing inflammation and pain .
Metabolic Pathways
Metabolons, multi-enzyme protein complexes, are known to mediate substrate channeling between enzyme catalytic cores to enhance pathway reactions .
Subcellular Localization
Tools like LOCALIZER , SLPred , and BUSCA can be used to predict the subcellular localization of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adamantan-1-ylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of adamantane with chlorosulfonic acid to form adamantane-1-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative. This process typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Microwave irradiation, in particular, has been shown to significantly reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Adamantan-1-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Adamantan-1-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in drug design.
Amantadine: An antiviral and antiparkinsonian drug that also contains the adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, another example of an adamantane derivative.
Uniqueness
Adamantan-1-ylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Adamantan-1-ylmethanesulfonamide, a compound characterized by its adamantane core and sulfonamide functional group, has garnered attention for its unique biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound possesses a distinctive cage-like structure typical of adamantane derivatives, which contributes to its stability and reactivity. The sulfonamide group enhances its chemical properties, making it a versatile starting material for synthesizing various derivatives. The compound is typically found as a white powder at room temperature, indicating solid-state stability .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It has been studied as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair mechanisms. Inhibiting TDP1 can enhance the cytotoxic effects of certain anticancer drugs by preventing the repair of DNA lesions caused by these therapies .
- Cellular Effects : Related compounds have shown potential anticancer activity, particularly in enhancing the efficacy of existing treatments like topotecan. The compound's ability to sensitize cancer cells while sparing non-cancerous cells is notable .
Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds linked with monoterpenoid moieties have shown enhanced activity against HeLa cells while being less toxic to HEK293A cells. This selective toxicity is crucial for developing targeted cancer therapies .
Table: Summary of Biological Activities
Case Study 1: TDP1 Inhibition
In a study investigating the effects of adamantane-monoterpenoid conjugates, it was found that compounds containing this compound significantly reduced the semi-toxic concentration (CC50) of topotecan in HeLa cells. This synergistic effect indicates that these compounds not only inhibit TDP1 but may also target additional cellular pathways .
Case Study 2: Anticancer Synergy
Another study highlighted how adamantane derivatives enhanced the cytotoxicity of topotecan in colorectal cancer models. The results suggested a multi-target approach where the combination of these compounds with existing therapies could overcome drug resistance commonly observed in cancer treatments .
Properties
IUPAC Name |
1-adamantylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZWXIBOICRLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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